4-Benzenesulfonylbenzoic acid
Overview
Description
4-Benzenesulfonylbenzoic acid is a chemical compound that can be derived from benzenesulfonamide structures. It is a potential intermediate for the synthesis of various pharmacologically active compounds. The papers provided discuss the synthesis, molecular structure, and biological evaluation of several benzenesulfonamide derivatives, which can offer insights into the properties and potential applications of 4-benzenesulfonylbenzoic acid.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step reactions, starting from substituted benzaldehydes or benzoic acids. For instance, the synthesis of sulfonamide inhibitors of kynurenine 3-hydroxylase starts with substituted benzenesulfonamides . Similarly, the synthesis of benzenesulfonic acids with antimicrobial activity begins with substituted aryl/alkyl carbonyl compounds . The unexpected synthesis of a benzenesulfonic acid derivative from a triazole-carbonyl compound also highlights the complexity and unpredictability of such synthetic routes . Additionally, a copper(II)-catalyzed domino synthesis method has been described for the production of 4-benzenesulfonyl isoxazoles .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is a common feature in all the discussed compounds. Crystallographic analysis provides detailed information about the molecular conformations and intramolecular interactions, such as aromatic π-π stacking and short C-H⋯O interactions . The molecular structures are further elucidated using techniques like Density Functional Theory (DFT) calculations, which assist in spectral assignments and provide structural and spectroscopic information .
Chemical Reactions Analysis
Benzenesulfonamide derivatives participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. The papers describe reactions involving hydrazinolysis, esterification, and ring closure, which are typical in the synthesis of sulfonamide-based compounds . The reactivity of these compounds can be influenced by the presence of substituents on the benzene ring, which can affect the electronic properties and, consequently, the chemical behavior of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can lead to variations in properties such as solubility, melting point, and reactivity. For example, the introduction of fluorine or hydroxy groups can affect the cytotoxicity and enzyme inhibition potential of these compounds . The crystallographic data provide insights into the solid-state properties, such as crystal packing and hydrogen bonding interactions, which are crucial for understanding the material properties of these compounds .
Scientific Research Applications
Creation of a New Metal–Organic Framework (MOF)
- Scientific Field: Materials Science
- Application Summary: A new MOF, namely, { [Ni (BPS) (4,4′-bipy)] n }, (BPS = 4,4′-bibenzoic acid-2,2′-sulfone, bipy = 4,4-Bipyridine) ( 1 ), with 3D framework has been synthesized . This MOF has potential applications in molecule magnetism, electrochemistry, heterogeneous catalysis, gas storage/separation, and photoluminescent material .
- Methods of Application: The MOF was synthesized under solvothermal condition and characterized by single crystal X-ray diffraction, PXRD, TGA, FT-IR and SQUID magnetometry .
- Results or Outcomes: The magnetic experiments reveal that this MOF exhibits typical ferromagnetic exchange in Ni (II) ions .
Raman Spectroscopic Studies
- Scientific Field: Materials Science
- Application Summary: Benzoic acid derivatives, including 4-Benzenesulfonylbenzoic acid, have been studied using Raman spectroscopic studies at ambient conditions and slightly elevated pressures . These studies help understand the influence of weak, non-bonded interactions in these derivatives .
- Methods of Application: Raman spectroscopic studies and density functional theory (DFT) calculations were used to study the high pressure behaviour of the –OH and –COOH substituted BA derivatives .
- Results or Outcomes: The results of the high pressure Raman spectroscopic work on PA up to about 1 GPa are presented and compared with those of BA and SA .
Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride ((C6H5SO2)2O) . Conversion to the corresponding benzenesulfonyl chloride (C6H5SO2Cl) is effected with phosphorus pentachloride . It is a strong acid, being almost fully dissociated in water .
Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride ((C6H5SO2)2O) . Conversion to the corresponding benzenesulfonyl chloride (C6H5SO2Cl) is effected with phosphorus pentachloride . It is a strong acid, being almost fully dissociated in water .
properties
IUPAC Name |
4-(benzenesulfonyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXDNBNSQBZKFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063815 | |
Record name | Benzoic acid, 4-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzenesulfonylbenzoic acid | |
CAS RN |
5361-54-6 | |
Record name | 4-(Phenylsulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5361-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoic acid, 4-(phenylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005361546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5361-54-6 | |
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Record name | 5361-54-6 | |
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Record name | Benzoic acid, 4-(phenylsulfonyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5361-54-6 | |
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